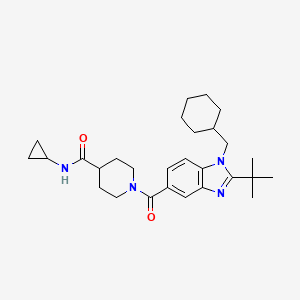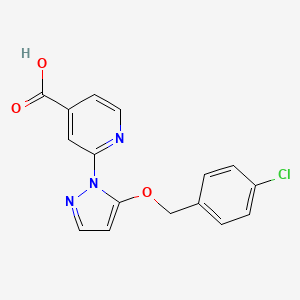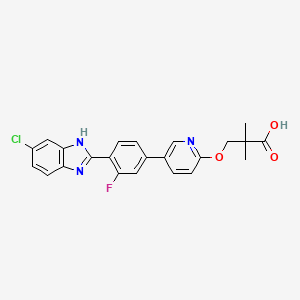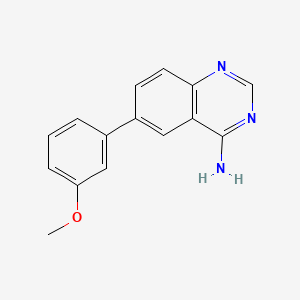
Benzimidazole derivative 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivative 1 is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 1 typically involves the condensation of 1,2-phenylenediamine with aldehydes. One common method is the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions, resulting in high yields of the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic systems to enhance efficiency and reduce environmental impact. For example, the use of hybrid crystal catalysts like NH3(CH2)4NH3SiF6 has been reported to offer advantages such as short reaction times, solvent-free conditions, and high recyclability of the catalyst .
化学反応の分析
Types of Reactions: Benzimidazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, catalysts like HCl in acetonitrile.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
科学的研究の応用
Benzimidazole derivative 1 has a wide range of scientific research applications, including:
作用機序
ベンゾイミダゾール誘導体 1 の作用機序は、様々な分子標的や経路との相互作用を伴います。例えば、水素供与体または受容体として作用し、疾患進行に関与する様々な薬物標的に結合することができます。 癌治療において、ベンゾイミダゾール誘導体は、DNA 合成を阻害しアポトーシスを誘導することで、細胞増殖を抑制することが示されています 。 さらに、これらの誘導体は、過渡性受容体電位バニロイド 1、カンナビノイド受容体、シクロオキシゲナーゼなどの受容体と相互作用して、抗炎症効果を発揮します 。
類似化合物との比較
ベンゾイミダゾール誘導体 1 は、次のような他の類似化合物と比較することができます。
インドール系ピリド[1,2-a]ベンゾイミダゾール: これらの化合物も、顕著な抗菌活性を示します.
ベンゾオキサゾール: 構造と機能が似ており、医薬品化学でよく使用されます.
トリアゾール誘導体: 抗真菌剤および抗がん剤として知られています.
独自性: ベンゾイミダゾール誘導体 1 は、その汎用性の高い化学反応性と幅広い生物活性により、際立っています。様々な化学反応を起こす能力と、複数の科学研究における潜在的な用途は、学術的および産業的設定の両方において、この化合物を貴重な存在にしています。
特性
分子式 |
C28H40N4O2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
1-[2-tert-butyl-1-(cyclohexylmethyl)benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H40N4O2/c1-28(2,3)27-30-23-17-21(9-12-24(23)32(27)18-19-7-5-4-6-8-19)26(34)31-15-13-20(14-16-31)25(33)29-22-10-11-22/h9,12,17,19-20,22H,4-8,10-11,13-16,18H2,1-3H3,(H,29,33) |
InChIキー |
UNNYHANBNOQKCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(N1CC3CCCCC3)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)
![N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)


![4-[6-[4-(4-Piperidinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10833018.png)

![2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10833025.png)
![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)
![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)
![4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol](/img/structure/B10833052.png)


